molecular formula C9H17NO2 B1461817 Azocan-1-ylacetic acid CAS No. 805180-08-9

Azocan-1-ylacetic acid

Cat. No.: B1461817
CAS No.: 805180-08-9
M. Wt: 171.24 g/mol
InChI Key: ACPZBHLMRDYFIH-UHFFFAOYSA-N
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Description

Azocan-1-ylacetic acid is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(azocan-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-9(12)8-10-6-4-2-1-3-5-7-10/h1-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPZBHLMRDYFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654722
Record name (Azocan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

805180-08-9
Record name (Azocan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Azocan-1-ylacetic acid is a compound of significant interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol. Its structure includes an azocane ring, which is a saturated nitrogen-containing heterocycle, along with an acetic acid moiety. This combination imparts distinctive chemical properties that are relevant for various biological applications.

Synthesis Methods

The synthesis of this compound typically involves several organic synthesis techniques. Common methods include:

  • Oxidation : The compound can be synthesized through the oxidation of precursor compounds.
  • Substitution Reactions : The azocane ring allows for various substitution reactions, leading to the formation of different derivatives.

These synthetic routes are essential for producing high-purity compounds suitable for biological studies.

The biological activity of this compound is attributed to its interaction with various molecular targets in biological systems. Preliminary studies suggest that it may exhibit:

  • Anti-inflammatory Effects : Initial investigations indicate potential anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
  • Analgesic Activity : The compound may also possess analgesic effects, which could be beneficial in pain management.
  • Antimicrobial Properties : While more research is needed, there are indications that this compound may exhibit antimicrobial activity against certain pathogens .

Research Findings and Case Studies

Research on this compound has been limited but promising. Several studies have highlighted its potential applications:

  • Proteomics Research : The compound has been employed in proteomics to study protein interactions and functions, providing insights into its biochemical roles.
  • Pharmacological Investigations : A study indicated that this compound interacts with specific receptors or enzymes, suggesting its role in modulating biological pathways .
  • Comparative Studies : Comparative analyses with structurally similar compounds have shown that this compound may have enhanced biological activities due to its unique nitrogen-containing heterocycle combined with an oxo group.

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Azocan-1-yloxoacetic acidContains an oxo groupEnhanced reactivity and potential bioactivity
2-Aminoacetic acidSimple amino acidBasic structure without heterocycles
2-(Pyrrolidin-1-yl)acetic acidContains a pyrrolidine ringIncreased solubility and reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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